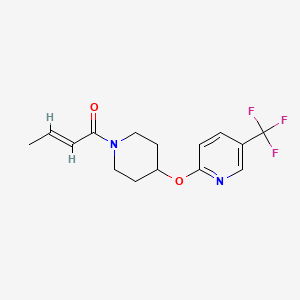
(E)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TRPM8 antagonist, and it has been extensively studied for its ability to block the activity of TRPM8 channels, which are involved in various physiological and pathological processes.
Scientific Research Applications
Synthesis and Structural Analysis
(E)-1-(4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one is involved in various synthetic and structural analysis applications within chemical research. For example, trifluoromethyl groups and pyridine moieties, similar to those found in this compound, are utilized in the synthesis of pyrrolidines and piperidines, highlighting the compound's relevance in constructing polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002). Additionally, the structural effects on electrochemical windows have been studied in ionic liquids containing pyridinium and piperidinium cations, demonstrating the compound's potential in electrochemical applications (Hayyan et al., 2013).
Reactivity and Catalysis
The compound's structure, incorporating elements like piperidine and pyridine rings, contributes to reactivity and catalysis research. For instance, derivatives with pyridine N-oxides and piperidine have been synthesized using novel promoters for Boekelheide-type reactions, allowing for efficient intramolecular cyclizations (Massaro et al., 2011). Furthermore, the synthesis of 2,4,6-trisubstituted pyridines via oxidative photoredox catalysis using eosin Y demonstrates the compound's role in facilitating novel synthetic pathways (Rohokale et al., 2016).
Corrosion Inhibition and Material Science
Research in corrosion inhibition and material science also utilizes structures akin to this compound. Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron surfaces, providing insights into the application of such compounds in protecting materials (Kaya et al., 2016).
Medicinal Chemistry and Pharmacology
In the realm of medicinal chemistry and pharmacology, the compound's framework is instrumental in the development of novel therapeutic agents. For example, studies have explored the synthesis and structural analysis of novel oxadiazole and trifluoromethylpyridine derivatives, assessing their antitumor activity and offering a basis for the design of anticancer drugs (Maftei et al., 2016).
properties
IUPAC Name |
(E)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2/c1-2-3-14(21)20-8-6-12(7-9-20)22-13-5-4-11(10-19-13)15(16,17)18/h2-5,10,12H,6-9H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIXQFWYJUOQMY-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride](/img/structure/B2843343.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2843344.png)
![2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile](/img/structure/B2843346.png)
![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2843347.png)
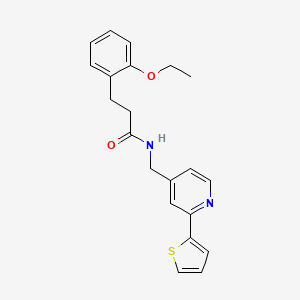
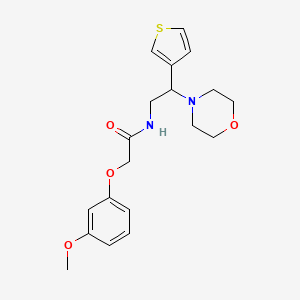
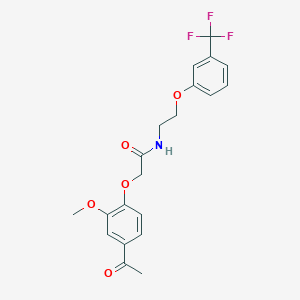
![1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2843352.png)
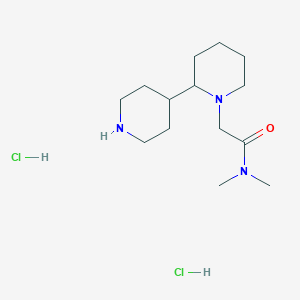
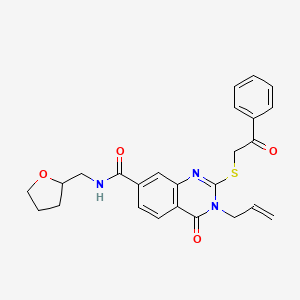
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2843358.png)
![2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2843359.png)
![N-(4-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2843360.png)
![8-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2843364.png)